4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
Overview
Description
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The compound 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
It’s known that the pi3k/akt/mtor signaling pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis . Given the proposed use of imidazo[1,2-a]pyridine derivatives for cancer treatment , it’s plausible that this compound may affect this pathway or similar ones.
Result of Action
It’s known that similar compounds have shown remarkable antiproliferative activities against certain cell lines , suggesting that this compound might have similar effects.
Preparation Methods
The synthesis of 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine typically involves multicomponent reactions. . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine include other imidazo[1,2-a]pyridine derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, imidazo[1,2-a]pyridine derivatives are known for their antimicrobial and anticancer properties, while thiazole-containing compounds are often studied for their anti-inflammatory and antiviral activities .
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Properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-7-10(8-6-16-11(12)14-8)15-5-3-2-4-9(15)13-7/h2-6H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTFHBRMYZHFTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389262 | |
Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-84-2 | |
Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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